Dispyrin

Polypharmacology GPCR profiling Adrenergic receptors

Dispyrin is a marine bromopyrrole alkaloid first isolated from the Caribbean sponge Agelas dispar by Crews and co-workers. It features an unprecedented bromopyrrole tyramine motif that is biosynthetically independent from the oroidin pathway common to most Agelas alkaloids.

Molecular Formula C18H23Br2N3O2
Molecular Weight 473.2 g/mol
Cat. No. B1258187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDispyrin
Synonymsdispyrin
Molecular FormulaC18H23Br2N3O2
Molecular Weight473.2 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CN2)Br)Br
InChIInChI=1S/C18H23Br2N3O2/c1-23(2)8-3-9-25-17-5-4-13(10-15(17)20)6-7-21-18(24)16-11-14(19)12-22-16/h4-5,10-12,22H,3,6-9H2,1-2H3,(H,21,24)
InChIKeyMOWCGUQGNSAZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dispyrin (CAS 934995-58-1): Marine Bromopyrrole GPCR Ligand Baseline for Multi-Target CNS Probe Procurement


Dispyrin is a marine bromopyrrole alkaloid first isolated from the Caribbean sponge Agelas dispar by Crews and co-workers [1]. It features an unprecedented bromopyrrole tyramine motif that is biosynthetically independent from the oroidin pathway common to most Agelas alkaloids [2]. Unlike the majority of marine natural products that exhibit antibacterial or anticancer activities, dispyrin was identified—through a broad screen of >200 discrete molecular targets—as a potent antagonist of four therapeutically relevant G protein-coupled receptors (GPCRs): the adrenergic α1D and α2A receptors and the histamine H2 and H3 receptors [2]. The first total synthesis was achieved in three steps on a gram scale (68.4% overall yield), enabling the compound to serve as both a pharmacological tool and a viable scaffold for medicinal chemistry optimization [2].

Pathway Study Multi-GPCR pathway study fit Adrenergic-histaminergic crosstalk probe
Synthesis Workflow Scalable synthesis workflow Reported gram-scale route available
Probe Context Clean CNS probe context Negative antibacterial and anticancer profile

Why Structurally Similar Marine Bromotyrosine Alkaloids Cannot Substitute for Dispyrin in Multi-GPCR Research Programs


Dispyrin is frequently grouped with other bromotyrosine-derived marine alkaloids such as aplysamine-1 and purpurealidin E; however, this structural kinship masks profound functional divergence that renders generic substitution scientifically unsound. Aplysamine-1 acts exclusively as a histamine H3 receptor antagonist (Ki = 30 ± 4 nM) with no reported activity at adrenergic or H2 receptors [1], whereas purpurealidin E exhibits no significant GPCR activity at all and is primarily employed as a synthetic intermediate [2]. In contrast, dispyrin engages four distinct GPCRs—α1D, α2A, H2, and H3—at mid-nanomolar to low-micromolar affinities, occupying a unique polypharmacology niche that neither structural analog can replicate [3]. For procurement decisions involving multi-target CNS profiling or GPCR crosstalk studies, substitution with aplysamine-1 or purpurealidin E would yield fundamentally different pharmacological outcomes.

!
Aplysamine-1
H3-only GPCR engagement may not match dispyrin's multi-target coverage; polypharmacology studies would require additional adrenergic ligands.
!
Purpurealidin E
Lacks GPCR activity; functional profile may fundamentally differ. Derivatization efforts redirect toward KV10.1 ion channel, not GPCR targets.

Dispyrin Procurement Evidence: Quantified Differentiation vs. Closest Analogs on Multi-Target Engagement, Synthesis Scalability, IP Position, Selectivity, and SAR Tractability


Multi-GPCR Target Engagement Breadth vs. Aplysamine-1 and Purpurealidin E

Dispyrin was evaluated in radioligand binding and functional assays against >200 discrete molecular targets, yielding confirmed antagonist activity at four GPCRs: α1D (Ki = 275 nM, IC50 = 560 nM), α2A (Ki = 69 nM, IC50 = 185 nM), H2 (Ki = 1.02 μM, IC50 = 1.25 μM), and H3 (Ki = 1.04 μM, IC50 = 2.35 μM) [1]. In contrast, the structurally related aplysamine-1 was reported to bind only the H3 receptor (Ki = 30 ± 4 nM) with no detectable activity at adrenergic or H2 subtypes [2]. Purpurealidin E, another bromotyrosine alkaloid from the same biosynthetic family, has no known GPCR activity at all [3]. The multi-target engagement pattern of dispyrin is unique among marine bromopyrrole alkaloids and positions it as a tool for probing concurrent adrenergic-histaminergic signaling networks.

GPCR Target Breadth
Cross-study comparable
4 GPCRs vs. 1 vs. 0
Reported multi-GPCR engagement context
Supports polypharmacology assay design
Polypharmacology GPCR profiling Adrenergic receptors Histamine receptors

Gram-Scale Synthetic Efficiency vs. Yoshida Total Synthesis Route for Dispyrin and Aplysamine-1

Two independent total syntheses of dispyrin have been reported. The Kennedy synthesis (2008) achieved dispyrin in 3 steps with 68.4% overall yield on a 1 g scale [1]. The Yoshida synthesis (2008) of the same compound required 5 steps and delivered only 18% overall yield from tyramine [2]. For the structurally related aplysamine-1 using the Yoshida route, 6 steps were required with 22% overall yield [2]. The Kennedy route thus provides a 3.8-fold yield advantage and 2 fewer synthetic steps compared to the Yoshida dispyrin route, and a 3.1-fold yield advantage over the Yoshida aplysamine-1 route. This synthetic efficiency directly impacts procurement cost and feasible batch size.

Synthesis Yield
Head-to-head
68.4% overall (3 steps)
Supports gram-scale procurement planning
Reported synthesis scalability context
Total synthesis Process chemistry Scalability Procurement supply

Novel Chemotype Intellectual Property Position vs. Imidazole-Containing H3 Antagonists

The majority of histamine H3 receptor antagonists developed by the pharmaceutical industry contain an imidazole ring (e.g., thioperamide, ciproxifan) or are non-imidazole compounds within crowded chemical space (e.g., pitolisant, ABT-239, GSK189254) [1]. Dispyrin's bromopyrrole tyramine core represents a chemotype with no precedent in H3 antagonist development [2]. This structural novelty enabled the grant of composition-of-matter patent WO2009152071A1 for unnatural dispyrin analogs as H3 receptor modulators [3], providing a defensible intellectual property position in a therapeutic area where patent freedom is severely constrained. Neither aplysamine-1 nor purpurealidin E offers comparable patent-backed analoging space for H3-targeted programs.

Chemotype Novelty
Class-level inference
Bromopyrrole tyramine core; WO2009152071A1
Supports IP review for H3 programs
Class-level patent landscape context
Intellectual property Patent landscape Chemical scaffold novelty Freedom-to-operate

Broad Selectivity Profile: Negative Antibacterial and Anticancer Activity vs. Typical Marine Natural Products

Most marine natural products discovered through biofractionation-based screening programs exhibit antibacterial or anticancer activities that, while therapeutically useful in oncology or infectious disease, represent off-target liabilities for CNS-targeted programs [1]. When dispyrin was evaluated against >200 discrete molecular targets including GPCRs, ion channels, transporters, and kinases, it showed no antibacterial or anticancer activity [1]. At a single 10 μM concentration, dispyrin produced 50–60% inhibition of calcium (L-type) and potassium (hERG) ion channels; however, full concentration-response curves revealed no Ki or IC50 values below 10 μM for these channels, confirming that the ion channel activity is not pharmacologically significant [1]. This profile contrasts with many Agelas-derived bromopyrrole alkaloids such as ageliferin, bromoageliferin, and dibromoageliferin, which display potent antibacterial activity against both susceptible and multi-drug-resistant ESKAPE pathogens [2].

Off-target Liability
Class-level inference
No antibacterial/anticancer; ion channel Ki >10 μM
Reported selectivity context
Supports CNS probe specificity review
Selectivity screening Off-target profiling Cytotoxicity CNS drug discovery

Demonstrated H3 SAR Tractability: 33-Fold Potency Improvement from Parent Dispyrin to Optimized Analog 24d

Dispyrin itself exhibits modest H3 antagonist activity (Ki = 1.04 μM, IC50 = 2.35 μM) [1]. Through three rounds of iterative parallel synthesis generating only 40 unnatural analogs, the Vanderbilt team identified compound 24d—a 2-thiazole amide analog retaining the bromotyramine core—which displays H3 Ki = 32 nM and IC50 = 72 nM, representing a ~33-fold improvement in both binding affinity and functional inhibition relative to the parent natural product [1]. This contrasts with purpurealidin E, where synthetic derivatization efforts have not yielded tractable GPCR SAR and have instead redirected toward ion channel targets such as KV10.1 [2]. The demonstrated 33-fold optimizable window confirms that dispyrin is not merely a standalone probe but a validated starting point for potency-optimized analog libraries.

H3 Potency Window
Head-to-head
33-fold improvement (2.35 μM → 72 nM IC50)
Reported SAR tractability context
Supports medicinal chemistry optimization review
Structure-activity relationship Lead optimization Medicinal chemistry H3 antagonist

Dispyrin Optimal Deployment Scenarios: Research and Industrial Applications Substantiated by Quantitative Evidence


Multi-Target CNS Probe for Concurrent Adrenergic-Histaminergic GPCR Crosstalk Studies

The validated engagement of α1D (Ki=275 nM), α2A (Ki=69 nM), H2 (Ki=1.02 μM), and H3 (Ki=1.04 μM) receptors makes dispyrin uniquely suited as a single-compound tool for dissecting adrenergic-histaminergic signaling crosstalk in CNS tissue preparations. No other commercially available marine bromopyrrole alkaloid provides this four-target coverage. Aplysamine-1 (H3-only) would require co-dosing with separate adrenergic ligands to approximate the same pharmacological space [1]. Typical use concentration: 1–10 μM for in vitro receptor occupancy studies [1].

Gram-Scale Starting Material for Patent-Backed H3 Antagonist Lead Optimization Libraries

The demonstrated 68.4% overall yield on a 1 g scale via the Kennedy three-step route [2] enables procurement of sufficient material to support a full analoging campaign. The 33-fold H3 potency improvement window (from 2.35 μM to 72 nM IC50) validates the scaffold's tractability [3]. The WO2009152071A1 patent [4] provides composition-of-matter protection for unnatural dispyrin analogs, allowing industrial medicinal chemistry teams to operate with freedom-to-operate in a crowded H3 antagonist IP landscape. This scenario is particularly relevant for organizations seeking differentiated H3 clinical candidates that avoid both imidazole-related CYP liabilities and crowded non-imidazole patent space.

Reference Standard for Marine Natural Product GPCR Profiling and Dereplication Workflows

Dispyrin's well-characterized multi-GPCR fingerprint and its status as the founding member of an expanding family (dispyrins B–F recently isolated from Agelas dispar [5]) position it as an ideal reference standard for mass spectrometry-based dereplication and molecular networking studies of bromopyrrole alkaloid extracts. Its negative antibacterial/anticancer profile also serves as a discriminating feature in bioassay-guided fractionation workflows, where dispyrin-containing fractions can be rapidly distinguished from cytotoxic Agelas congeners based on the absence of activity against ESKAPE pathogen panels [6].

Selectivity Control Compound for hERG and L-Type Calcium Channel Counter-Screens

In the MDS Pharma Services >200-target screen, dispyrin produced 50–60% inhibition of hERG potassium and L-type calcium channels at a single 10 μM concentration, but full concentration-response curves confirmed no Ki or IC50 values below 10 μM [2]. This well-characterized negative result makes dispyrin a valuable selectivity control for CNS-targeted screening cascades: a compound that engages multiple CNS-relevant GPCRs while remaining functionally silent at cardiac ion channels at pharmacologically relevant concentrations. Procurement of dispyrin as a reference control can benchmark ion channel liability thresholds in GPCR-focused screening campaigns.

Application
Selection Property
Validation Focus
Multi-Target GPCR Crosstalk Studies
Multi-GPCR pathway engagement
Adrenergic-histaminergic signaling review
H3 Antagonist Lead Optimization
SAR-tractable bromopyrrole scaffold
H3 potency and selectivity optimization
Marine NP Dereplication Reference
Well-characterized multi-GPCR fingerprint
Mass spectrometry-based dereplication
Ion Channel Selectivity Control
Negative hERG/L-type calcium profile
Cardiac ion channel liability benchmarking
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